molecular formula C12H12F3NO5S B2928063 2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfonyl]acetic acid CAS No. 338953-89-2

2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfonyl]acetic acid

Cat. No.: B2928063
CAS No.: 338953-89-2
M. Wt: 339.29
InChI Key: QWHWWKNDZRCFEU-UHFFFAOYSA-N
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Description

Chemical Structure: 2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfonyl]acetic acid is a sulfonyl-containing derivative of acetic acid. Its molecular formula is C₁₂H₁₂F₃NO₅S, with a molar mass of 339.29 g/mol (calculated from analogous compounds in ). The structure features a trifluoromethylbenzyl group attached via an amide linkage to a sulfonyl-acetic acid backbone. This compound is hypothesized to exhibit enhanced metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl (-CF₃) group and polar sulfonyl (-SO₂-) moiety .

Properties

IUPAC Name

2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]methylamino]ethyl]sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO5S/c13-12(14,15)9-3-1-2-8(4-9)5-16-10(17)6-22(20,21)7-11(18)19/h1-4H,5-7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHWWKNDZRCFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfonyl]acetic acid is a synthetic derivative with potential therapeutic applications. Its structural complexity, featuring a trifluoromethyl group, sulfonyl moiety, and acetic acid component, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₈H₁₇F₃N₂O₃
  • Molecular Weight : 366.3 g/mol
  • CAS Number : 1142205-12-6

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, a flow cytometry analysis showed that it induces apoptosis in MCF cell lines with an IC₅₀ of approximately 25.72 ± 3.95 μM. In vivo studies demonstrated that treatment with this compound suppressed tumor growth in mice models, indicating its potential as an anticancer agent .

StudyCell LineIC₅₀ (μM)Effect
Morais et al. (2023)MCF25.72 ± 3.95Induces apoptosis
In vivo modelTumor-bearing miceN/ASuppresses tumor growth

Antibacterial Activity

The compound has also been tested for antibacterial efficacy against various strains of bacteria. In vitro assays reveal that it possesses moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (μM)
Staphylococcus aureus20 - 40
Escherichia coli40 - 70

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been evaluated through its effect on cyclooxygenase (COX) enzymes. Notably, it exhibited an IC₅₀ of 3.11 ± 0.41 μM for COX-2 inhibition, suggesting its utility in managing inflammatory conditions .

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through caspase activation.
  • Bacterial Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.
  • COX Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, thus alleviating inflammation.

Case Studies

  • Study on Anticancer Effects : A detailed investigation into the effects of this compound on MCF cells revealed a dose-dependent increase in apoptotic markers.
  • Antibacterial Efficacy : A comparative study with standard antibiotics showed that this compound's antibacterial activity was significant but varied across different bacterial strains.

Comparison with Similar Compounds

Key Functional Groups :

  • Trifluoromethylbenzyl group : Increases lipophilicity and resistance to oxidative metabolism.
  • Oxo-ethyl bridge : Facilitates conformational flexibility for molecular interactions.

Amide coupling between 3-(trifluoromethyl)benzylamine and a chlorooxalate intermediate.

Sulfonation using reagents like sulfamic acid or sulfur trioxide.

Hydrolysis under basic conditions (e.g., LiOH) to yield the final acetic acid derivative .

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Key Functional Groups Molar Mass (g/mol) Key Properties
Target Compound
2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfonyl]acetic acid
C₁₂H₁₂F₃NO₅S 3-(Trifluoromethyl)benzyl Sulfonyl, -CF₃ 339.29 High polarity, moderate lipophilicity
Lib-1
2-Oxo-2-((4-(2-phenyl-2-sulfoacetamido)phenyl)amino)acetic acid ()
C₁₆H₁₅N₂O₇S 4-Phenylsulfonamide-phenyl Sulfonamide, phenyl 403.36 High water solubility, strong hydrogen-bonding
Compound 338421-05-9
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid ()
C₁₂H₁₁F₃N₂O₃S 3-(Trifluoromethyl)anilino Sulfanyl, -CF₃ 320.29 Lower polarity, higher membrane permeability
Compound 339109-08-9
2-([2-(4-Methoxy-anilino)-2-oxo-1-phenylethyl]sulfanyl)acetic acid ()
C₁₇H₁₇NO₄S 4-Methoxyanilino, phenyl Sulfanyl, -OCH₃ 331.39 Moderate lipophilicity, UV activity
Key Comparisons :

Sulfur-Containing Groups :

  • The sulfonyl group in the target compound confers higher polarity and acidity compared to sulfanyl (C-S) derivatives like 338421-05-9 (). This increases solubility in aqueous media but may reduce cell membrane penetration .
  • Sulfonamide-containing analogs (e.g., Lib-1 in ) exhibit even greater solubility due to additional hydrogen-bonding sites .

Substituent Effects: Trifluoromethyl (-CF₃): Present in the target compound and 338421-05-9, this group enhances metabolic stability and electronegativity. However, its meta position on the benzyl ring (target) vs. aniline (338421-05-9) alters steric and electronic interactions .

Biological Activity :

  • Lib-1 to Lib-4 () were screened against protein tyrosine phosphatases (PTPs), showing IC₅₀ values in the micromolar range. The target compound’s sulfonyl group may improve binding to PTP active sites via electrostatic interactions .
  • Sulfanyl analogs (e.g., 338421-05-9) might exhibit better bioavailability due to reduced polarity but lower target affinity .

Synthetic Accessibility :

  • The target compound requires precise sulfonation steps, whereas sulfanyl derivatives (e.g., 338421-05-9) are synthesized via simpler thiol-alkylation reactions .
  • Methoxy-substituted compounds () involve fewer steps but may require protective groups for the -OCH₃ moiety .

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